4-(4,4-Difluoropiperidin-1-yl)cyclohexane-1-carboxylic acid
Overview
Description
4-(4,4-Difluoropiperidin-1-yl)cyclohexane-1-carboxylic acid is a cyclic carboxylic acid derivative featuring a 4,4-difluoropiperidine substituent. This compound has primarily been investigated for its potential use in the development of novel therapeutics, particularly as a histamine-3 receptor (H3R) inverse agonist.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4,4-Difluoropiperidin-1-yl)cyclohexane-1-carboxylic acid typically involves the following steps:
Formation of 4,4-Difluoropiperidine: This can be achieved through the fluorination of piperidine using suitable fluorinating agents such as Selectfluor.
Cyclohexanecarboxylic Acid Derivative Formation: Cyclohexanecarboxylic acid is reacted with the appropriate reagents to introduce the carboxylic acid group.
Coupling Reaction: The cyclohexanecarboxylic acid derivative is then coupled with 4,4-difluoropiperidine using coupling reagents like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above, with careful control of reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 4-(4,4-Difluoropiperidin-1-yl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, in acidic or neutral conditions.
Reduction: LiAlH4, NaBH4, in anhydrous ether or THF (Tetrahydrofuran).
Substitution: Amines, alcohols, in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols or amines.
Substitution: Amides, esters, or ethers.
Scientific Research Applications
4-(4,4-Difluoropiperidin-1-yl)cyclohexane-1-carboxylic acid has been explored for various scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, particularly as a histamine-3 receptor (H3R) inverse agonist, which may have implications in treating conditions like allergies and sleep disorders.
Medicine: Potential therapeutic applications in the development of new drugs targeting various receptors and enzymes.
Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The compound exerts its effects primarily through its interaction with histamine-3 receptors (H3R). As an inverse agonist, it binds to the H3R and inhibits its activity, leading to increased release of histamine and other neurotransmitters. This mechanism is thought to contribute to its potential therapeutic effects in conditions such as allergies and sleep disorders.
Molecular Targets and Pathways Involved:
Histamine-3 Receptor (H3R): The primary molecular target.
Neurotransmitter Release: Pathways involving the release of histamine and other neurotransmitters.
Comparison with Similar Compounds
4-(4,4-Difluoropiperidin-1-yl)cyclohexane-1-carboxylic acid is unique due to its specific structural features and biological activity. Similar compounds include:
4-(4-Chlorophenyl)cyclohexane-1-carboxylic acid: Similar in structure but lacks the difluoropiperidine group.
4-(4,4-Difluorocyclohexyl)carboxylic acid: Similar in the difluorocyclohexyl group but lacks the piperidine moiety.
Properties
IUPAC Name |
4-(4,4-difluoropiperidin-1-yl)cyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F2NO2/c13-12(14)5-7-15(8-6-12)10-3-1-9(2-4-10)11(16)17/h9-10H,1-8H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLWNJIFHIFGTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)N2CCC(CC2)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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